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molecular formula C15H12ClF3N2O2 B8552204 N-{3-Chloro-4-[3-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea CAS No. 57478-29-2

N-{3-Chloro-4-[3-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea

Cat. No. B8552204
M. Wt: 344.71 g/mol
InChI Key: KBUJOBWBMMOVGE-UHFFFAOYSA-N
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Patent
US04080193

Procedure details

18.7 g (0.06 mole) of 3-chloro-4-(3-trifluoromethylphenoxy)-aniline were dissolved in 100 ml of acetonitrile, and 3 drops of triethylamine and 4.3 g (0.078 mole) of methylisocyanate were added at 10° C. The mixture was stirred for a further 4 hours at room temperature and then poured into water, and when the reaction mixture had crystallized throughout the solid was filtered off and recrystallized from toluene. 6 g (29% of theory) of N-methyl-N'-[3-chloro-4-(3-trifluoromethylphenoxy)-phenyl]-urea of melting point 160° C were obtained.
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[O:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([F:19])([F:18])[F:17])[CH:11]=1)[NH2:5].[CH3:20][N:21]=[C:22]=[O:23].O>C(#N)C.C(N(CC)CC)C>[CH3:20][NH:21][C:22]([NH:5][C:4]1[CH:6]=[CH:7][C:8]([O:9][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([F:17])([F:18])[F:19])[CH:11]=2)=[C:2]([Cl:1])[CH:3]=1)=[O:23]

Inputs

Step One
Name
Quantity
18.7 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1OC1=CC(=CC=C1)C(F)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
4.3 g
Type
reactant
Smiles
CN=C=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for a further 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had crystallized throughout the solid
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CNC(=O)NC1=CC(=C(C=C1)OC1=CC(=CC=C1)C(F)(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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